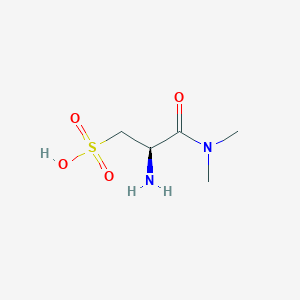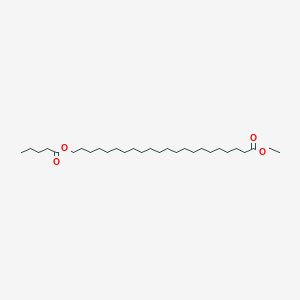
1,3-Dioxolan-2-one, 4,4-difluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolan-2-one, 4,4-difluoro- is an organic compound with the molecular formula C3H2F2O3. It is a derivative of dioxolane, characterized by the presence of two fluorine atoms at the 4th position. This compound is known for its applications in various fields, including chemistry, biology, and industry, particularly in the development of advanced materials and as an additive in lithium-ion batteries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dioxolan-2-one, 4,4-difluoro- can be synthesized through a fluorine-chloride substitution reaction. The process involves diluting 4,5-dichloro-1,3-dioxolan-2-one in an organic ether solvent and reacting it with a fluorinating agent under the initiation of an acid binding agent . The reaction conditions are mild, making it suitable for industrial production.
Industrial Production Methods
The industrial production of 1,3-Dioxolan-2-one, 4,4-difluoro- typically follows the same synthetic route as described above. The process is optimized for high selectivity and simplicity, ensuring efficient production on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxolan-2-one, 4,4-difluoro- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the fluorine atoms are replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Fluorinating Agents: Used in the synthesis of the compound.
Acid Binding Agents: Facilitate the substitution reactions.
Major Products Formed
The major products formed from the reactions of 1,3-Dioxolan-2-one, 4,4-difluoro- depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives .
Applications De Recherche Scientifique
1,3-Dioxolan-2-one, 4,4-difluoro- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Widely used as an additive in lithium-ion batteries to improve their performance and stability.
Mécanisme D'action
The mechanism of action of 1,3-Dioxolan-2-one, 4,4-difluoro- involves its interaction with molecular targets and pathways. In lithium-ion batteries, it acts as an electrolyte additive, forming a thin, stable solid electrolyte interphase (SEI) layer. This layer enhances the cycling efficiency and discharge capacity retention of the batteries . The compound’s interactions with other molecules are governed by its chemical structure and the presence of fluorine atoms, which influence its reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-1,3-dioxolan-2-one: A similar compound with one fluorine atom, used in similar applications.
4,5-Difluoro-1,3-dioxolan-2-one: Another fluorinated derivative with similar properties and applications.
Uniqueness
1,3-Dioxolan-2-one, 4,4-difluoro- is unique due to the presence of two fluorine atoms at the 4th position, which enhances its chemical stability and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring high-performance materials, such as advanced batteries and specialized chemical reactions .
Propriétés
Numéro CAS |
304881-43-4 |
|---|---|
Formule moléculaire |
C3H2F2O3 |
Poids moléculaire |
124.04 g/mol |
Nom IUPAC |
4,4-difluoro-1,3-dioxolan-2-one |
InChI |
InChI=1S/C3H2F2O3/c4-3(5)1-7-2(6)8-3/h1H2 |
Clé InChI |
ZTTYKFSKZIRTDP-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(=O)O1)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


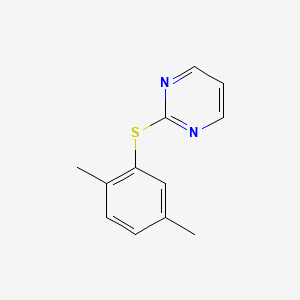
![N-Methyl-1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-amine](/img/structure/B12585956.png)
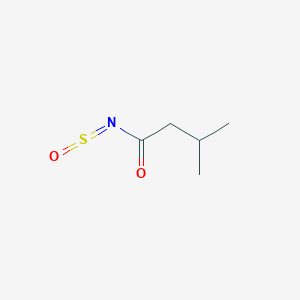
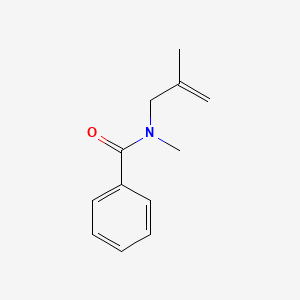
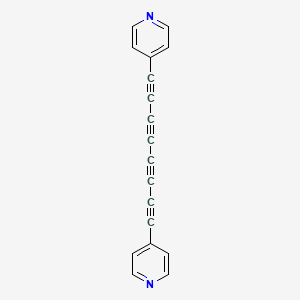
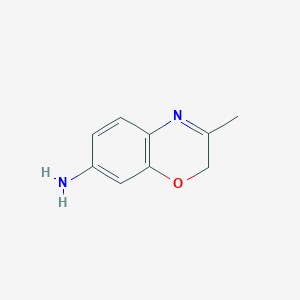
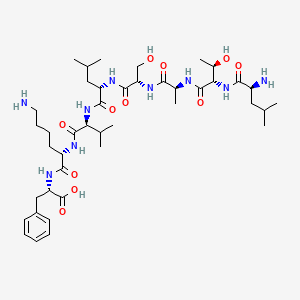

![6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12585996.png)
![2-Methyl-6-{[tri(propan-2-yl)silyl]oxy}phenol](/img/structure/B12586014.png)

![6-[2-(Dimethylamino)ethenyl]pyrido[3,2-b]acridine-5,12-dione](/img/structure/B12586026.png)
